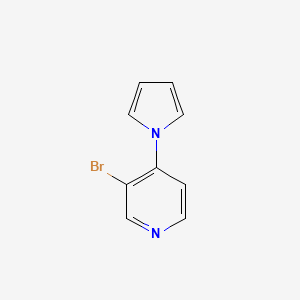

3-Bromo-4-(1H-pyrrol-1-yl)pyridine

Description

Properties

CAS No. |

1019117-09-9 |

|---|---|

Molecular Formula |

C9H7BrN2 |

Molecular Weight |

223.07 g/mol |

IUPAC Name |

3-bromo-4-pyrrol-1-ylpyridine |

InChI |

InChI=1S/C9H7BrN2/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h1-7H |

InChI Key |

ABMKVOKGZPNESC-UHFFFAOYSA-N |

SMILES |

C1=CN(C=C1)C2=C(C=NC=C2)Br |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=NC=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-4-(1H-pyrrol-1-yl)pyridine with structurally related pyridine derivatives, focusing on synthesis, substituent effects, and applications.

5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)

- Structure : Contains a pyrrolo[2,3-b]pyridine core with a bromine atom at the 5-position and an ethynyl-linked pyridine substituent at the 3-position.

- Synthesis: Prepared via Sonogashira coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with 3-ethynylpyridine (75% yield) .

- Key Data :

- Applications : Likely used as an intermediate in kinase inhibitor development due to its electron-deficient pyridine-pyrrole system.

6-Bromo-2-chloro-4-iodopyridin-3-amine

- Structure : Pyridine substituted with Br (6-position), Cl (2-position), I (4-position), and an amine (3-position).

- Commercial Data : Available in 1 g ($400), 5 g ($1,600), and 25 g ($4,800) quantities .

- Applications : Multi-halogenated pyridines are valuable in cross-coupling reactions for drug discovery.

3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine

- Structure : Pyrazolo[4,3-c]pyridine core with Br (3-position) and Cl (4-position).

- Purity : 97% (CAS: 1246349-99-4) .

3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)pyridine

- Structure : Pyridine with Br (3-position) and a methyl-pyrazole substituent (5-position).

- Molecular Weight : 238.087 g/mol (vs. 223.07 g/mol for the target compound) .

- Applications : The pyrazole group may improve solubility and metabolic stability in drug candidates.

Comparative Data Table

Key Findings and Trends

Synthetic Accessibility: Sonogashira coupling (used for compound 20b ) offers higher yields (~75%) compared to traditional methods for bromo-pyrrole pyridines.

Substituent Effects :

- Electron-Withdrawing Groups (e.g., Br, Cl): Enhance reactivity in cross-coupling reactions .

- Heterocyclic Substituents (e.g., pyrrole, pyrazole): Influence solubility and binding affinity in biological systems .

Commercial Viability : The discontinuation of 3-Bromo-4-(1H-pyrrol-1-yl)pyridine contrasts with the commercial availability of 6-Bromo-2-chloro-4-iodopyridin-3-amine , highlighting market-driven prioritization of multi-halogenated analogs.

Preparation Methods

Bromination of Pyridine Precursors

Selective bromination at the 3-position of pyridine derivatives is challenging due to the electronic nature of the ring. Common methods include:

Electrophilic bromination using bromine or N-bromosuccinimide (NBS): Bromination is carried out in organic solvents such as chloroform or dichloromethane at low temperatures (0 °C to room temperature) to control regioselectivity and prevent over-bromination. For example, bromination of 5-bromo-7-azaindole derivatives with NBS in dichloromethane in the presence of a base like triethylamine yields the desired 3-bromo products efficiently.

Radical bromination: Using NBS and radical initiators such as AIBN under reflux conditions in solvents like carbon tetrachloride can selectively brominate methyl groups adjacent to the pyridine ring, which can be further transformed into brominated pyridine derivatives.

Installation of the Pyrrole Moiety

Detailed Research Findings and Data

Bromination Reaction Conditions and Yields

Cross-Coupling Conditions for Pyrrole Installation

One-Pot Multicomponent and Cyclization Strategy (Related Pyrrolo-Pyridine Synthesis)

This method, although demonstrated for chromeno-pyrrolones, suggests potential for adaptation to synthesize pyrrole-substituted pyridines.

Summary and Outlook

The preparation of 3-bromo-4-(1H-pyrrol-1-yl)pyridine primarily relies on:

- Selective bromination of pyridine derivatives at the 3-position using N-bromosuccinimide or bromine under controlled conditions.

- Installation of the pyrrole substituent at the 4-position via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).

- Potential adaptation of multicomponent reaction strategies and cyclization methods for more efficient one-pot syntheses.

The combination of selective bromination and versatile cross-coupling techniques allows for high regioselectivity and good yields, enabling the synthesis of this compound as a valuable intermediate for further functionalization in medicinal and synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-(1H-pyrrol-1-yl)pyridine?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using halogenated pyridine precursors. For example, 3-bromopyridine derivatives (e.g., 3-fluoropyridine or 3-bromopyrazole) react with pyrrole derivatives under catalytic conditions (e.g., CuI or Pd catalysts). Key steps include temperature control (80–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions. Characterization via ¹H NMR (e.g., δ 8.94 ppm for pyridine protons) and ESI-MS ([M+H]+ peaks) is critical for purity validation .

Q. How can researchers confirm the structural integrity of 3-Bromo-4-(1H-pyrrol-1-yl)pyridine?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H NMR : Look for deshielded aromatic protons (e.g., δ 6.5–8.9 ppm) and coupling constants (e.g., J = 2.4–8.3 Hz) to confirm substitution patterns.

- Mass Spectrometry : ESI-MS or HRMS should confirm the molecular ion peak (e.g., m/z 224 [M+H]+ for brominated pyridine analogs).

- X-ray crystallography (if crystalline) resolves bond lengths and angles, as seen in structurally related compounds like 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole .

Q. What are the recommended storage conditions for 3-Bromo-4-(1H-pyrrol-1-yl)pyridine?

- Methodological Answer : Store at –20°C under inert gas (argon) in amber glass vials to prevent photodegradation and moisture absorption. Avoid prolonged exposure to air, as brominated heterocycles may undergo hydrolysis or oxidation .

Advanced Research Questions

Q. How do halogen substituents (Br vs. Cl) influence the reactivity of 3-Bromo-4-(1H-pyrrol-1-yl)pyridine in cross-coupling reactions?

- Methodological Answer : Bromine’s larger atomic radius and lower electronegativity enhance oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Comparative studies show Br-substituted pyridines exhibit higher yields (70–90%) than Cl analogs (50–60%) under identical conditions. Use XPhos or SPhos ligands to stabilize Pd intermediates .

Q. What strategies resolve contradictions in spectroscopic data for 3-Bromo-4-(1H-pyrrol-1-yl)pyridine derivatives?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 8.5–8.9 ppm vs. δ 7.8–8.2 ppm) may arise from solvent polarity (DMSO-d₆ vs. CDCl₃) or tautomerism. Perform variable-temperature NMR to identify dynamic processes. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. How can researchers evaluate the biological activity of 3-Bromo-4-(1H-pyrrol-1-yl)pyridine in drug discovery?

- Methodological Answer :

- In vitro assays : Screen against kinase targets (e.g., JAK2 or EGFR) using fluorescence polarization or TR-FRET.

- SAR studies : Modify the pyrrole/pyridine substituents (e.g., replace Br with CF₃ or NH₂) and compare IC₅₀ values.

- ADMET profiling : Assess metabolic stability (human liver microsomes) and cytotoxicity (HEK293 or HepG2 cells) .

Q. What are the decomposition pathways of 3-Bromo-4-(1H-pyrrol-1-yl)pyridine under acidic/basic conditions?

- Methodological Answer : Under acidic conditions (pH < 3), debromination or pyrrole ring protonation may occur. In basic media (pH > 10), nucleophilic attack at the pyridine C-2 position leads to ring-opening. Monitor via HPLC-MS and isolate intermediates using preparative TLC .

Methodological Tables for Reference

Key Considerations for Advanced Studies

- Mechanistic Insights : Use kinetic isotope effects (KIEs) or Hammett plots to elucidate reaction mechanisms in cross-coupling .

- Crystallography : Compare packing motifs (e.g., π-π stacking in brominated vs. iodinated derivatives) to correlate structure with stability .

- Computational Modeling : Employ DFT (B3LYP/6-31G*) to predict regioselectivity in electrophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.